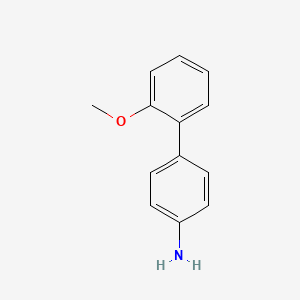

4-(2-Methoxyphenyl)aniline

CAS No.: 263901-48-0

Cat. No.: VC2425837

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 263901-48-0 |

|---|---|

| Molecular Formula | C13H13NO |

| Molecular Weight | 199.25 g/mol |

| IUPAC Name | 4-(2-methoxyphenyl)aniline |

| Standard InChI | InChI=1S/C13H13NO/c1-15-13-5-3-2-4-12(13)10-6-8-11(14)9-7-10/h2-9H,14H2,1H3 |

| Standard InChI Key | VPUUSIRSYXBBJA-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC=C1C2=CC=C(C=C2)N |

| Canonical SMILES | COC1=CC=CC=C1C2=CC=C(C=C2)N |

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

4-(2-Methoxyphenyl)aniline is an organic compound featuring an aniline structure (amino-substituted benzene ring) with a 2-methoxyphenyl substituent at the para position. The compound has a molecular formula of C13H13NO and a calculated molecular weight of 199.25 g/mol . It belongs to the broader family of biaryl compounds, specifically substituted diphenyl amines, where one aromatic ring contains an amino group and the other contains a methoxy substituent.

Structural Configuration

The compound consists of two benzene rings connected directly to each other. The first ring contains an amino group (-NH2) at position 4 (para position), while the second ring features a methoxy group (-OCH3) at position 2 (ortho position). This structural arrangement creates a molecule with distinct electronic properties due to the electron-donating nature of both the amino and methoxy functional groups .

Physical and Chemical Properties

Solubility Profile

The compound demonstrates solubility in organic solvents such as DMSO (dimethyl sulfoxide), which is evident from the preparation protocols for stock solutions . Based on its structure containing both polar functional groups (amino and methoxy) and nonpolar aromatic rings, the compound is expected to have moderate solubility in polar organic solvents while exhibiting limited solubility in water.

Solution Preparation Parameters

For laboratory and research applications, stock solutions of 4-(2-Methoxyphenyl)aniline can be prepared according to specific concentration requirements. The following table outlines standard solution preparation guidelines:

| Desired Concentration | Amount of Compound | Volume Required |

|---|---|---|

| 1 mM | 1 mg | 5.0188 mL |

| 1 mM | 5 mg | 25.0941 mL |

| 1 mM | 10 mg | 50.1882 mL |

| 5 mM | 1 mg | 1.0038 mL |

| 5 mM | 5 mg | 5.0188 mL |

| 5 mM | 10 mg | 10.0376 mL |

| 10 mM | 1 mg | 0.5019 mL |

| 10 mM | 5 mg | 2.5094 mL |

| 10 mM | 10 mg | 5.0188 mL |

This standardized dilution protocol enables researchers to prepare consistent stock solutions for experimental applications .

Research Applications and Significance

Research Reception and Evaluation

Comparative Analysis with Structurally Related Compounds

Structural Comparison Table

These structural variations would be expected to influence the compounds' physical properties, reactivity patterns, and potential biological activities.

Research Outlook and Future Directions

Knowledge Gaps and Research Opportunities

The current research corpus reveals certain knowledge gaps regarding 4-(2-Methoxyphenyl)aniline, including:

-

Detailed characterization of its physicochemical properties

-

Comprehensive evaluation of its biological activities

-

Optimization of synthetic routes specific to this compound

-

Structure-activity relationship studies comparing it with structural analogues

These knowledge gaps present opportunities for future research to more fully characterize and understand this compound and its potential applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume